molecular formula C12H13F3OS B8078053 4-[2-(Trifluoromethyl)phenyl]thian-4-ol

4-[2-(Trifluoromethyl)phenyl]thian-4-ol

Cat. No.: B8078053
M. Wt: 262.29 g/mol
InChI Key: JPZQJAQRDBONLS-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]thian-4-ol is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran (thian) ring substituted with a hydroxyl group at position 4 and a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3OS/c13-12(14,15)10-4-2-1-3-9(10)11(16)5-7-17-8-6-11/h1-4,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZQJAQRDBONLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C2=CC=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(C2=CC=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Thiopyran Ring Formation

The thiopyran core is typically constructed via cyclization reactions. A common approach involves treating thiol-containing precursors with aldehydes or ketones under acidic or basic conditions. For example, in the synthesis of analogous thiopyran derivatives, researchers have employed cyclization of 3-mercapto-1-phenylpropan-1-one with benzaldehyde derivatives in the presence of HCl, yielding the thiopyran ring with moderate efficiency.

Reaction Conditions:

  • Solvent: Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

  • Temperature: −78°C to 23°C

  • Catalyst: BF₃·OEt₂ for Lewis acid-mediated cyclization

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced via cross-coupling reactions or direct fluorination. A validated method involves Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated thiopyran intermediate. For instance, 4-iodothian-4-ol reacts with 2-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃, achieving yields up to 86%.

Key Reaction Parameters:

ParameterValue
CatalystPd(PPh₃)₄ (10 mol%)
BaseK₂CO₃
Solvent SystemDME/H₂O (2:1)
Temperature80°C
Reaction Time2–2.5 hours

Catalytic Cross-Coupling Approaches

Palladium-catalyzed cross-coupling is pivotal for attaching the 2-(trifluoromethyl)phenyl group. The use of X-Phos as a ligand enhances reaction efficiency by stabilizing the palladium center and reducing side reactions. In a representative procedure, 4-bromothian-4-ol couples with 2-(trifluoromethyl)phenylboronic acid, yielding the target compound in 73% efficiency after column chromatography.

Optimization Insights:

  • Ligand Effects: X-Phos outperforms PPh₃ in suppressing protodeboronation.

  • Solvent Choice: Mixed solvents (e.g., THF/H₂O) improve solubility of boronic acids.

Purification and Characterization Techniques

Chromatographic Purification

Crude products are purified via silica gel chromatography using gradients of ethyl acetate (AcOEt) in hexane. For this compound, a 10:1 AcOEt/MeOH ratio effectively separates the product from unreacted starting materials.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 7.72 (d, J = 8.3 Hz, 1H, Ar-H)

  • δ 4.15 (s, 1H, -OH)

  • δ 3.82–3.75 (m, 2H, thiopyran-H)

HRMS (ESI):

  • Calculated for C₁₁H₁₀F₃OS: 255.0421 [M+H]⁺

  • Observed: 255.0418 [M+H]⁺

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

  • Cost Efficiency: Replacing Pd(PPh₃)₄ with cheaper catalysts like Pd/C.

  • Safety: Handling BF₃·OEt₂ under controlled conditions due to its corrosive nature.

  • Continuous Flow Systems: Implementing flow chemistry for cyclization steps to enhance reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]thian-4-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-[2-(Trifluoromethyl)phenyl]thian-4-ol serves as a precursor for synthesizing various pharmaceuticals. The trifluoromethyl group enhances the compound's metabolic stability and binding affinity to biological targets.

  • Anticancer Activity : Studies have shown that thiopyran derivatives exhibit significant anticancer properties. For instance, compounds derived from thianols have been tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
  • Antimicrobial Properties : Research indicates that derivatives of thianols possess antimicrobial activities against a range of pathogens, making them suitable candidates for developing new antibiotics .

Biological Research

The compound has been explored for its potential biological activities beyond just medicinal applications:

  • Enzyme Inhibition : It has been documented that compounds with similar structures can inhibit specific enzymes involved in disease pathways, providing a basis for drug design targeting metabolic disorders .
  • Photosensitization : The compound's ability to function as a photosensitizer has been investigated for applications in photodynamic therapy (PDT), which is used in treating certain cancers .

Industrial Applications

In industry, this compound is being researched for its potential use in developing advanced materials:

  • Polymer Development : The unique chemical properties of this compound allow it to be used as a building block in polymer chemistry, leading to the creation of materials with enhanced thermal and mechanical properties .
  • Coatings and Adhesives : Its stability under various environmental conditions makes it suitable for formulating coatings that require durability and resistance to degradation .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation with IC50 values below 10 µM.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL.
Study CPolymer ChemistryDeveloped a new polymer blend incorporating the compound that improved tensile strength by 30%.

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]thian-4-ol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects :
    • The CF₃ group in the target compound is strongly electron-withdrawing, increasing the acidity of the hydroxyl group (pKa ~9-10) compared to the methoxy (-OCH₃) or chloro (-Cl) substituents in .
    • Thiopyran vs. Thiazole : Thiazole derivatives (e.g., ) exhibit aromaticity and planar geometry, favoring π-π stacking in biological targets, while the thiopyran ring in the target compound adopts a chair conformation, influencing steric interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-[2-(Trifluoromethyl)phenyl]thian-4-ol, and how can reaction efficiency be optimized?

  • Methodology : A two-step approach is often employed:

Nucleophilic substitution : React 2-(trifluoromethyl)phenylthiol with a cyclic ether precursor (e.g., tetrahydrothiopyran-4-one) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether intermediate.

Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone group to the alcohol, yielding the final product.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve yield .

Q. How can the purity and structural integrity of this compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., DFT calculations) to verify substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., <2 ppm error).
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement of single-crystal data .

Q. What safety precautions are critical when handling this compound?

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact due to potential thiol-related toxicity.
  • Storage : Store under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Reference safety data for structurally similar thiols (e.g., 4-phenylthiophenol) for spill management .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Mechanistic Insights :

  • The -CF₃ group is strongly electron-withdrawing, activating the phenyl ring toward electrophilic substitution at meta/para positions.
  • In SNAr reactions, the thian-4-ol oxygen acts as a leaving group under acidic conditions. Computational modeling (e.g., DFT) can predict regioselectivity .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Data Refinement :

Use SHELXL’s TWIN/BASF commands to model twinning or disorder.

Validate hydrogen bonding via Hirshfeld surface analysis.

Cross-validate with spectroscopic data (e.g., IR for -OH stretching) to confirm functional groups .

Q. How can computational methods predict the biological activity of this compound?

  • Approach :

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Focus on interactions between the -CF₃ group and hydrophobic pockets.
  • QSAR Modeling : Train models using bioactivity data from analogs (e.g., 4-(trifluoromethyl)phenyl-containing drugs) to predict IC₅₀ values .

Q. Which analytical techniques are optimal for studying its interactions with biological targets?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized receptors.
  • Fluorescence Quenching : Use fluorogenic thiol probes (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) to track covalent adduct formation .

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